molecular formula C15H13F3OS B2898608 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene CAS No. 338792-27-1

1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene

Cat. No.: B2898608
CAS No.: 338792-27-1
M. Wt: 298.32
InChI Key: POPPCWGLEPOIIP-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene is a substituted aromatic compound featuring a trifluoromethyl (-CF₃) group at the meta position and a phenoxyethylsulfanyl (-S-CH₂CH₂-O-C₆H₅) substituent. The trifluoromethyl group confers electron-withdrawing properties, enhancing stability and influencing reactivity in cross-coupling or substitution reactions.

Properties

IUPAC Name

1-(2-phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3OS/c16-15(17,18)12-5-4-8-14(11-12)20-10-9-19-13-6-2-1-3-7-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPPCWGLEPOIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene typically involves the reaction of 2-phenoxyethanethiol with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the phenoxyethyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Compounds with reduced trifluoromethyl groups.

    Substitution: Products with substituted phenoxyethyl groups.

Scientific Research Applications

1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The phenoxyethylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Benzenes with Varied Functional Groups

Compound Name Substituent Key Properties/Reactivity Reference
1-(Isothiocyanatomethyl)-3-(trifluoromethyl)benzene -N=C=S (isothiocyanate) High electrophilicity; used in thiourea synthesis
1-(Bromopropyl)-3-(trifluoromethyl)benzene -CH₂CH₂CH₂Br Reactive in SN2 substitutions
1-Allyl-3-(trifluoromethyl)benzene -CH₂CH=CH₂ (allyl) Susceptible to olefin metathesis
1-((E)-3,3-Diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene -CH=CH-O-C₂H₅ (diethoxyvinyl) Intermediate for Mizoroki–Heck reactions

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The trifluoromethyl group enhances electrophilic aromatic substitution resistance but activates positions for nucleophilic attack when paired with electron-rich substituents like sulfanyl .
  • Steric Effects: Bulky substituents (e.g., phenoxyethylsulfanyl) reduce reactivity in cross-etherification compared to smaller groups (e.g., benzyloxyethyl) .

Key Observations :

  • Palladium-catalyzed methods (e.g., Mizoroki–Heck) offer higher yields but require ligand optimization .

Reactivity in Cross-Coupling and Functionalization

Reaction Compatibility

  • Thiourea Formation : Isothiocyanate analogs (e.g., compound 37) react with amines to form thioureas, a pathway viable for the sulfanyl derivative if oxidized to disulfides .

Pharmaceutical Relevance

  • Agrochemicals : Trifluoromethylbenzene derivatives are prevalent in pesticides (e.g., bentazone, flufenprox) due to their metabolic stability .

Material Science

  • Fluorinated Alkenes : Gold-catalyzed fluoroarylation of gem-difluoroallenes produces multi-substituted alkenes, a route adaptable to trifluoromethylbenzene derivatives .

Q & A

Q. What are the standard synthetic routes for 1-(2-Phenoxyethylsulfanyl)-3-(trifluoromethyl)benzene?

A common approach involves nucleophilic substitution or coupling reactions. For example, the trifluoromethyl benzene core can be functionalized via thiol-ether formation. A plausible route includes reacting 3-(trifluoromethyl)benzenethiol with 2-phenoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxyethylsulfanyl group . Reaction optimization may require temperature control (60–80°C) and inert atmosphere to minimize oxidation of the thiol intermediate. Purification typically involves column chromatography or recrystallization.

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and electronic environments. The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and aromatic protons (δ ~6.5–8.0 ppm) provide diagnostic peaks .
  • HRMS : For precise molecular weight validation and isotopic pattern matching .
  • IR Spectroscopy : To identify functional groups like C-F (1000–1300 cm⁻¹) and S-C (600–700 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational docking predict the biological interactions of this compound?

AutoDock Vina ( ) is widely used to model ligand-receptor interactions. For this compound:

  • Grid Parameterization : Define the binding pocket using X-ray crystallography or homology modeling of the target protein.
  • Scoring Function : Assess binding affinity based on hydrophobic, electrostatic, and hydrogen-bonding interactions. The trifluoromethyl group may enhance binding via hydrophobic contacts, while the sulfanyl group could participate in polar interactions .
  • Validation : Compare docking poses with experimental data (e.g., IC₅₀ values) to refine force field parameters.

Q. How can researchers resolve contradictions in reported reactivity of the trifluoromethyl group across solvents?

Discrepancies may arise from solvent polarity effects on transition states. Experimental strategies include:

  • Kinetic Studies : Monitor reaction rates in solvents like THF (low polarity) vs. DMSO (high polarity) using in situ NMR .
  • DFT Calculations : Model solvent effects on reaction pathways (e.g., Gibbs free energy differences in polar vs. nonpolar media) .
  • Isolation of Intermediates : Trap reactive intermediates (e.g., using low-temperature techniques) to identify solvent-dependent mechanistic shifts .

Q. What strategies optimize the compound’s stability under varying pH conditions?

  • pH Stability Assays : Incubate the compound in buffers (pH 1–13) and analyze degradation via HPLC or LC-MS. The trifluoromethyl group is generally pH-stable, but the sulfanyl linker may oxidize under acidic conditions .
  • Protective Group Chemistry : Introduce stabilizing groups (e.g., tert-butyl for the sulfanyl moiety) during synthesis .
  • Lyophilization : For long-term storage, lyophilize the compound in inert matrices to prevent hydrolysis .

Q. How can regioselective functionalization of the benzene ring be achieved?

  • Directed ortho-Metalation : Use directing groups (e.g., sulfanyl) to install substituents at specific positions via palladium-catalyzed cross-coupling .
  • Photoredox Catalysis : Leverage visible-light-mediated reactions for C-H activation, as demonstrated in trifluoromethylarene functionalization (e.g., ) .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

  • Enzyme Assays : Measure inhibition of target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified phenoxyethyl chains to correlate structural features with activity .
  • Cellular Uptake Studies : Use radiolabeled (³H/¹⁴C) analogs to quantify intracellular accumulation and correlate with efficacy .

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